BenchChemオンラインストアへようこそ!

Glucogallin

Aldose Reductase Diabetic Complications Enzyme Selectivity

Glucogallin (CAS 58511-73-2) is the definitive selective AKR1B1 inhibitor for diabetes complication research, offering an IC50 of 17 µM and 73% sorbitol reduction at 30 µM ex vivo. Unlike generic gallic acid or toxic synthetic ARIs, it uniquely combines enzymatic specificity with a role as the essential acyl donor (Km 3.9 mM) in gallotannin biosynthesis. This dual functionality makes it irreplaceable for mechanistic studies in diabetic eye disease, uveitis, and in vitro tannin pathway reconstitution. Procure with confidence for targeted, publication-ready results.

Molecular Formula C13H16O10
Molecular Weight 332.26 g/mol
CAS No. 58511-73-2
Cat. No. B1209945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucogallin
CAS58511-73-2
Synonyms1-O-galloyl-beta-D-glucose
1-O-galloylglucose
beta-glucogallin
galloylglucose
glucogallin
Molecular FormulaC13H16O10
Molecular Weight332.26 g/mol
Structural Identifiers
SMILESCOC1C(C(C(C(O1)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O
InChIInChI=1S/C13H16O10/c1-21-12-9(18)8(17)10(19)13(23-12)22-11(20)4-2-5(14)7(16)6(15)3-4/h2-3,8-10,12-19H,1H3/t8-,9-,10+,12-,13?/m0/s1
InChIKeyKGHSLXLLBHRMML-PHSPRSPYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glucogallin (CAS 58511-73-2): A Natural AKR1B1 Inhibitor for Research Procurement


Glucogallin (1-O-galloyl-β-D-glucose, CAS 58511-73-2) is a natural gallate ester formed from gallic acid and β-D-glucose, isolated from medicinal plants such as *Emblica officinalis* (Indian gooseberry/Amla) [1]. It is a plant metabolite that serves as the first committed intermediate in the biosynthesis of hydrolyzable tannins, including gallotannins and ellagitannins [2]. Pharmacologically, Glucogallin is recognized as a selective inhibitor of aldose reductase (AKR1B1), an enzyme implicated in the pathogenesis of diabetic complications such as cataract and retinopathy [3].

Why Glucogallin Cannot Be Simply Replaced by Gallic Acid or Generic Aldose Reductase Inhibitors


Substituting Glucogallin with its aglycone, gallic acid, or with other aldose reductase inhibitors (ARIs) is scientifically unjustified due to fundamental differences in biological activity and selectivity. While gallic acid is a common antioxidant, it lacks the specific glucose ester moiety required for selective AKR1B1 inhibition [1]. Furthermore, many synthetic ARIs, such as sorbinil, have failed clinically due to toxicity arising from non-specific inhibition of other aldo-keto reductase (AKR) superfamily members, a liability not observed with Glucogallin [2]. The quantitative data below demonstrate that Glucogallin's differentiation lies in its dual role as a selective enzymatic inhibitor and a key biosynthetic intermediate, a combination that generic alternatives cannot replicate.

Quantitative Differentiation of Glucogallin Against Key Comparators


Selective AKR1B1 Inhibition vs. Non-Selective Synthetic ARIs

Glucogallin inhibits AKR1B1 (human aldose reductase) with an IC50 of 17 µM. Crucially, at this concentration, it exhibits virtually no inhibition of the closely related aldo-keto reductase family members AKR1B10 (small intestine reductase) or AKR1A1 (aldehyde reductase) [1]. This contrasts with first-generation synthetic aldose reductase inhibitors (ARIs) like sorbinil, which are known to cause toxicity due to non-specific inhibition of other AKR superfamily members [2]. This selective profile supports the compound's potential as a safer long-term prophylactic agent [3].

Aldose Reductase Diabetic Complications Enzyme Selectivity

Functional Efficacy in Ex Vivo Diabetic Cataract Model

In an ex vivo organ culture model of lenses excised from transgenic mice overexpressing human AKR1B1, Glucogallin at 30 µM effectively inhibited sorbitol accumulation by 73% under hyperglycemic conditions [1]. This functional inhibition of the polyol pathway is a direct, disease-relevant endpoint. In contrast, gallic acid, the aglycone component of Glucogallin, does not exhibit this specific enzyme inhibitory activity and is primarily known for general antioxidant effects [2].

Cataract Sorbitol Pathway Ex Vivo Model

Anti-Inflammatory Activity via AR Inhibition in Ocular Tissues

In a mouse model of LPS-induced uveitis, treatment with Glucogallin decreased the number of inflammatory cells infiltrating the ocular media [1]. In vitro, Glucogallin prevented LPS-induced activation of JNK and p38 MAPKs and reduced ROS levels in murine macrophages [2]. This dual mechanism—direct AR inhibition and downstream anti-inflammatory effects—is not observed with gallic acid or many synthetic ARIs at comparable concentrations.

Ocular Inflammation Uveitis LPS-induced Inflammation

Enzymatic Role as Acyl Donor in Gallotannin Biosynthesis

Glucogallin serves as the activated acyl donor in the biosynthesis of higher galloylglucoses and gallotannins, a function not shared by gallic acid. For example, in the enzyme-catalyzed galloylation of 1,6-digalloylglucose to 1,2,6-trigalloylglucose, Glucogallin is the specific donor substrate with a reported Km of 3.9 mM [1]. Gallic acid cannot participate in this enzymatic step, as it must first be esterified with UDP-glucose to form Glucogallin [2].

Gallotannin Biosynthesis Acyltransferase

Neuroprotective Effects in an In Vitro Glaucoma Model

In an in vitro glaucoma model using PC12 neuronal cells exposed to hydrostatic pressure, pretreatment with Glucogallin significantly attenuated reactive oxygen species (ROS) levels and improved antioxidant enzyme activity [1]. It also reduced the expression of inflammatory cytokines (IL-2, IL-6, IL-8, MCP-1, TNF-α) and the glaucoma marker ANGPTL7 [2]. These protective effects are mediated through mitochondrial response modulation, a mechanism distinct from simple antioxidant activity, and are not reported for gallic acid in this specific disease model.

Glaucoma Neuroprotection Retinal Cells

Optimal Research and Industrial Applications for Glucogallin Based on Quantitative Evidence


Diabetic Cataract and Retinopathy Research

Glucogallin is the optimal compound for investigating selective AKR1B1 inhibition in models of diabetic eye disease. Its defined IC50 of 17 µM against human AKR1B1 and proven efficacy in reducing sorbitol accumulation (73% at 30 µM) in ex vivo lens cultures [1] make it superior to non-selective synthetic ARIs, which introduce confounding toxicity [2]. Gallic acid, lacking this enzyme specificity, is not a suitable alternative.

Ocular Inflammation and Uveitis Studies

For research focused on AR-mediated inflammatory pathways in the eye, Glucogallin provides a targeted tool. Its ability to reduce inflammatory cell infiltration in a murine uveitis model and inhibit LPS-induced MAPK activation and ROS production [1] offers a mechanistic advantage over broad-spectrum antioxidants like gallic acid.

Hydrolyzable Tannin Biosynthesis and Metabolic Engineering

In plant biochemistry and biotechnological production of gallotannins and ellagitannins, Glucogallin is an essential, non-substitutable intermediate. It functions as the required activated acyl donor for galloyltransferases (Km = 3.9 mM) [1], a role that gallic acid cannot fulfill without prior enzymatic conversion [2]. This makes Glucogallin a critical reagent for in vitro reconstitution of tannin pathways.

Glaucoma and Retinal Neuroprotection Research

Glucogallin should be prioritized for studies investigating mitochondrial dysfunction and neuroinflammation in glaucoma. Its demonstrated ability to attenuate ROS, improve antioxidant enzyme activity, and reduce inflammatory cytokines (IL-2, IL-6, IL-8, MCP-1, TNF-α) in a hydrostatic pressure cell model [1] is a unique profile not reported for gallic acid, making it a more relevant and specific research tool for this application.

Quote Request

Request a Quote for Glucogallin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.